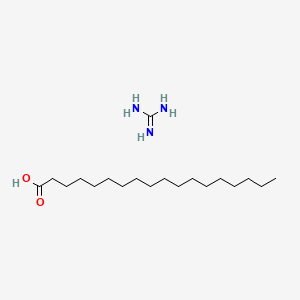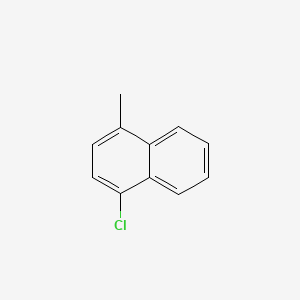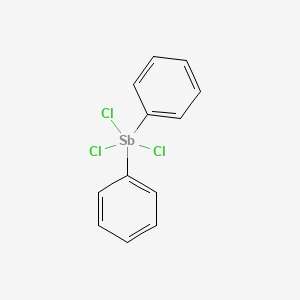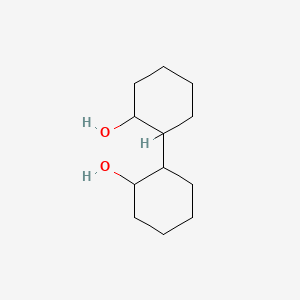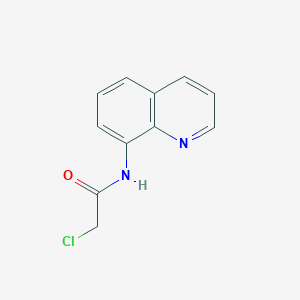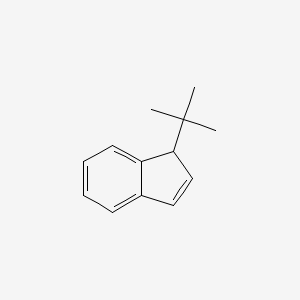
1-tert-Butyl-1H-indene
Übersicht
Beschreibung
1-tert-Butyl-1H-indene is a chemical compound with the CAS Number: 40650-31-5 . It has a molecular weight of 172.27 and its molecular formula is C13H16 .
Molecular Structure Analysis
The molecular structure of 1-tert-Butyl-1H-indene is represented by the formula C13H16 . The average mass is 172.266 Da and the monoisotopic mass is 172.125198 Da .Physical And Chemical Properties Analysis
1-tert-Butyl-1H-indene has a density of 1.0±0.1 g/cm3 . Its boiling point is 255.2±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 47.3±0.8 kJ/mol . The flash point is 103.4±9.0 °C . The index of refraction is 1.544 . The molar refractivity is 56.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“1-tert-Butyl-1H-indene” is used in chemical synthesis . It is a key intermediate product in the synthesis of natural prenyl indole derivatives .
Anticancer Applications
Indole derivatives, which can be synthesized from “1-tert-Butyl-1H-indene”, have been found to possess anticancer properties .
Anti-inflammatory Applications
Indole derivatives synthesized from “1-tert-Butyl-1H-indene” have anti-inflammatory activities .
Antinociceptive Applications
These indole derivatives also exhibit antinociceptive activities, which means they can reduce sensitivity to painful stimuli .
Antipsychotic Applications
Indole derivatives have been found to possess antipsychotic properties .
Analgesic Applications
These compounds have analgesic activities, meaning they can relieve pain .
Cytotoxic Applications
Indole derivatives have cytotoxic activities, which means they are toxic to cells. This property is particularly useful in cancer treatment .
5-Lipoxygenase Inhibitory Activities
Indole derivatives can inhibit 5-lipoxygenase, an enzyme that plays a key role in inflammation .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 1-tert-butyl-1h-indene, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific derivative and target.
Biochemical Pathways
These compounds have been shown to exhibit various biologically vital properties, affecting pathways related to cancer cells, microbes, and different types of disorders in the human body .
Result of Action
Given the biological activity of indole derivatives, it can be inferred that 1-tert-butyl-1h-indene may have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
1-tert-butyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBPJRQKRVWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338091 | |
| Record name | 1-tert-Butyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-1H-indene | |
CAS RN |
40650-31-5 | |
| Record name | 1-tert-Butyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


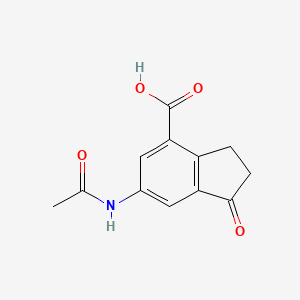

![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)
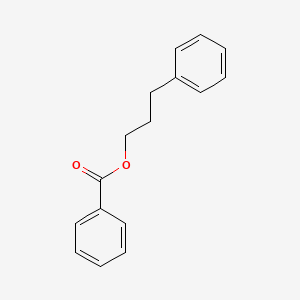
![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1615428.png)

